molecular formula C13H24Si2 B12574704 (Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) CAS No. 478007-46-4

(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane)

Cat. No.: B12574704
CAS No.: 478007-46-4
M. Wt: 236.50 g/mol
InChI Key: LAWVZMJODSQWEB-UHFFFAOYSA-N
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Description

(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) is a compound that features a bicyclic structure with two trimethylsilane groups attached. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified by distillation or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated derivatives.

    Substitution: The trimethylsilane groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).

Major Products

    Oxidation: Diketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine

Industry

In industry, this compound can be used in the production of polymers and other materials where its unique structural properties can impart desirable characteristics such as rigidity and stability.

Mechanism of Action

The mechanism of action of (Bicyclo[2.2.1]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) involves its ability to undergo various chemical reactions due to the presence of reactive sites on the bicyclic structure and the trimethylsilane groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trimethylsilane groups in (Bicyclo[221]hepta-2,5-diene-2,3-diyl)bis(trimethylsilane) imparts unique reactivity and stability compared to its analogs

Properties

CAS No.

478007-46-4

Molecular Formula

C13H24Si2

Molecular Weight

236.50 g/mol

IUPAC Name

trimethyl-(3-trimethylsilyl-2-bicyclo[2.2.1]hepta-2,5-dienyl)silane

InChI

InChI=1S/C13H24Si2/c1-14(2,3)12-10-7-8-11(9-10)13(12)15(4,5)6/h7-8,10-11H,9H2,1-6H3

InChI Key

LAWVZMJODSQWEB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C2CC1C=C2)[Si](C)(C)C

Origin of Product

United States

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